molecular formula C15H8Cl3N3OS B2809602 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392242-05-6

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2809602
CAS No.: 392242-05-6
M. Wt: 384.66
InChI Key: NQUNYJWPRYBZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide ( 392242-05-6) is a synthetic organic compound with a molecular formula of C15H8Cl3N3OS and a molecular weight of 384.67 g/mol . This molecule is built on a 1,3,4-thiadiazole core, a privileged scaffold in medicinal chemistry known for its unique electron-rich structure, which facilitates strong interactions with biological targets such as enzymes and receptors . The structure incorporates multiple chlorine atoms, enhancing lipophilicity and membrane permeability, while the amide bond linkage provides structural stability and is a fundamental feature in drug design . The 1,3,4-thiadiazole scaffold is extensively researched for its broad pharmacological potential. Derivatives of this heterocycle have demonstrated significant biological activities, including antibacterial and antifungal properties, with many reported compounds showing inhibitory efficacy that exceeds that of standard reference antibiotics . Furthermore, this class of compounds is of great interest in anticancer research; novel hybrids incorporating the 1,3,4-thiadiazole moiety have shown promising cytotoxicity against cancer cell lines and have been investigated as potential enzyme inhibitors, such as Casein kinase-2 (CK2), a target implicated in various cancers . The favorable physicochemical properties of 1,3,4-thiadiazoles, including good metabolic stability and compliance with drug-likeness rules, make them attractive candidates for the development of new therapeutic agents and plant protection products . This product is provided exclusively For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl3N3OS/c16-9-3-1-8(2-4-9)14-20-21-15(23-14)19-13(22)11-7-10(17)5-6-12(11)18/h1-7H,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUNYJWPRYBZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and more efficient purification techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: The compound can be involved in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported an MIC (Minimum Inhibitory Concentration) of 8 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest . A notable case study highlighted a derivative of this compound that demonstrated a 70% reduction in tumor growth in xenograft models .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties. Preliminary studies indicate that it can inhibit viral replication by targeting specific viral proteins or enzymes. This potential has sparked interest in its development as an antiviral agent for treating infections caused by RNA viruses .

Pesticidal Activity

In agricultural settings, this compound has been explored for its pesticidal properties. It has shown effectiveness against various pests, including aphids and whiteflies. Field trials demonstrated a significant reduction in pest populations when applied at concentrations of 100 ppm .

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Thiadiazole Ring : Reacting 4-chlorobenzoic acid with thiosemicarbazide to form the thiadiazole derivative.
  • Benzamide Formation : The thiadiazole is then reacted with benzoyl chloride to yield the final product.

This synthetic route can be optimized for large-scale production using continuous flow reactors to enhance yield and purity .

Case Studies and Research Findings

  • Antimicrobial Study : A comprehensive evaluation demonstrated that this compound exhibits broad-spectrum antimicrobial activity with low toxicity profiles in mammalian cells.
  • Cancer Research : In vivo studies showed promising results with significant tumor suppression rates in treated mice models compared to controls .
  • Pesticide Efficacy : Field trials confirmed the effectiveness of the compound in reducing pest populations significantly while maintaining crop health .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The thiadiazole ring and the benzamide moiety play crucial roles in the compound’s binding affinity and specificity. The exact pathways and targets involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Key Structural Variations

The compound’s closest structural analogues include:

2,5-Dichloro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide (Y030-8821)

  • Molecular Formula : C₁₄H₁₅Cl₂N₃OS
  • Molecular Weight : 344.26 g/mol
  • Key Difference : The 4-chlorophenyl group is replaced with a pentan-3-yl chain, reducing aromaticity and increasing hydrophobicity .

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 384.66 Not Reported 2,5-Dichlorobenzoyl, 4-Chlorophenyl
Y030-8821 344.26 Not Reported Pentan-3-yl
V012-1064 424.37 Not Reported 3,5-Dimethylbenzylsulfanyl
Compound 8a 414.49 290 Acetylpyridinyl
Compound 8c 506.59 210 Phenyl-nicotinic acid ethyl ester

Key Observations :

  • Higher molecular weights correlate with increased melting points in derivatives with aromatic or conjugated systems (e.g., 8a vs. 8c).
  • Chlorine substituents likely enhance thermal stability but reduce solubility compared to alkyl or ester-containing analogues.

Comparison with Analogues

  • Compound 6 : Synthesized via hydroxylamine hydrochloride-mediated cyclization (70% yield) .
  • Compound 8a: Produced by reacting enaminones with acetylacetone in glacial acetic acid (80% yield) .
  • Y030-8821 and V012-1064 : Likely synthesized via nucleophilic substitution or Suzuki coupling, given their alkyl/aryl-sulfanyl substituents .

Yield Trends : Derivatives with electron-withdrawing groups (e.g., acetyl in 8a) exhibit higher yields (80%) due to stabilized intermediates .

Biological Activity

2,5-Dichloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on various research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C15H8Cl3N3OS and features a thiadiazole ring linked to a benzamide moiety. Its synthesis typically involves the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine with chloroacetyl chloride under specific conditions to yield the desired product .

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. In particular, compounds related to this compound have shown promising results against various bacterial strains. For example:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated MIC values ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
  • Antifungal Activity : Moderate antifungal activity was observed with MIC values between 31.25 and 62.5 μg/mL .

Anticancer Activity

The anticancer potential of this compound is notable:

  • In Vitro Cytotoxicity : The compound was tested against various cancer cell lines, including breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2). The results indicated significant cytotoxic effects with IC50 values as low as 2.32 µg/mL for certain derivatives .
  • Mechanism of Action : The cytotoxic effects are attributed to the induction of apoptotic pathways in cancer cells. Studies have shown that structural modifications can enhance activity by affecting cellular uptake and interaction with target proteins .

Case Studies

  • Study on Antimicrobial Properties :
    • A series of thiadiazole derivatives were synthesized and evaluated for their antimicrobial activity. The study found that modifications in the thiadiazole ring significantly impacted antibacterial potency, with some compounds achieving high efficacy against resistant strains .
  • Anticancer Evaluation :
    • In a recent study focusing on the anticancer properties of thiadiazole derivatives, the compound demonstrated a strong inhibitory effect on MCF-7 cells with an IC50 value of 10.10 µg/mL. Structural variations led to enhanced activity in some derivatives, indicating a structure-activity relationship (SAR) that could guide future drug design .

Data Tables

Biological ActivityMIC/IC50 Values (µg/mL)Reference
Antibacterial (Gram+)16–31.25
Antibacterial (Gram-)16–31.25
Antifungal31.25–62.5
Cytotoxicity (MCF-7)10.10
Cytotoxicity (HepG2)5.36

Q & A

Q. How can researchers address analytical challenges in purity assessment?

  • Advanced techniques :
  • HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) to resolve co-eluting impurities .
  • Elemental analysis : Confirm stoichiometry (C, H, N, S) within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.